N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide
Description
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 6-chloro-1,3-benzodioxol-5-yl moiety and the phenylacetohydrazide backbone contributes to its distinctive chemical behavior and potential utility in research and industry.
Properties
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-12-7-14-13(22-9-23-14)6-11(12)8-18-19-16(21)15(20)10-4-2-1-3-5-10/h1-8,15,20H,9H2,(H,19,21)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSFRISXRPXMNB-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C(C3=CC=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 6-chloro-1,3-benzodioxole-5-carbaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using reagents like sodium methoxide (NaOCH3) to form methoxy derivatives.
Scientific Research Applications
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. The hydrazone functional group allows for the formation of hydrogen bonds and other non-covalent interactions, facilitating its binding to target molecules .
Comparison with Similar Compounds
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide can be compared with other hydrazone derivatives, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the aromatic ring, which can affect its chemical reactivity and biological activity.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: The presence of a fluorine substituent can enhance the compound’s stability and alter its interaction with biological targets.
These comparisons highlight the unique properties of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide, particularly its potential for forming stable complexes and its diverse applications in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
